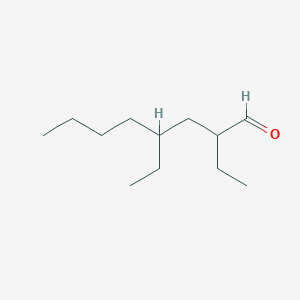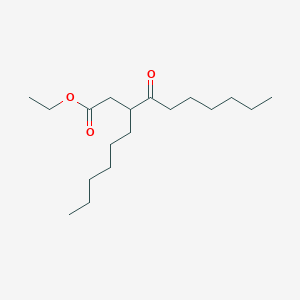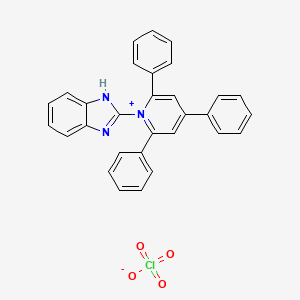
Tri(but-3-en-1-yl)alumane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri(but-3-en-1-yl)alumane is an organoaluminum compound characterized by the presence of three but-3-en-1-yl groups attached to an aluminum atom. This compound is part of a broader class of organometallic compounds, which are known for their diverse applications in organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Tri(but-3-en-1-yl)alumane can be synthesized through the reaction of aluminum trichloride with but-3-en-1-yl magnesium bromide in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
AlCl3+3CH2=CHCH2MgBr→Al(CH2=CHCH2)3+3MgBrCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
化学反応の分析
Types of Reactions
Tri(but-3-en-1-yl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and but-3-en-1-yl alcohol.
Reduction: It can act as a reducing agent in organic synthesis, reducing carbonyl compounds to alcohols.
Substitution: The but-3-en-1-yl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: The compound itself acts as a reducing agent.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products
Oxidation: Aluminum oxide and but-3-en-1-yl alcohol.
Reduction: Corresponding alcohols from carbonyl compounds.
Substitution: New organoaluminum compounds with different alkyl or aryl groups.
科学的研究の応用
Tri(but-3-en-1-yl)alumane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential in drug synthesis and delivery.
Industry: It is used in the production of polymers and other advanced materials.
作用機序
The mechanism by which Tri(but-3-en-1-yl)alumane exerts its effects involves the formation of reactive intermediates that facilitate various chemical transformations. The aluminum atom acts as a Lewis acid, coordinating with nucleophiles and promoting the formation of new bonds. The but-3-en-1-yl groups provide steric and electronic effects that influence the reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
Triethylaluminum: Similar in structure but with ethyl groups instead of but-3-en-1-yl groups.
Trimethylaluminum: Contains methyl groups and is more volatile and reactive.
Triphenylaluminum: Contains phenyl groups and is used in different types of organic synthesis.
Uniqueness
Tri(but-3-en-1-yl)alumane is unique due to the presence of the but-3-en-1-yl groups, which provide a balance of steric bulk and electronic effects. This makes it particularly useful in selective organic transformations where other organoaluminum compounds may not be as effective.
特性
CAS番号 |
52053-03-9 |
|---|---|
分子式 |
C12H21Al |
分子量 |
192.28 g/mol |
IUPAC名 |
tris(but-3-enyl)alumane |
InChI |
InChI=1S/3C4H7.Al/c3*1-3-4-2;/h3*3H,1-2,4H2; |
InChIキー |
KYOZLPKCURERER-UHFFFAOYSA-N |
正規SMILES |
C=CCC[Al](CCC=C)CCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt](/img/structure/B14645788.png)
![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)


![1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL](/img/structure/B14645805.png)



![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)
![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)
![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)
